molecular formula C12H10N2O2S B12045600 N'-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide

N'-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide

Cat. No.: B12045600
M. Wt: 246.29 g/mol
InChI Key: YABRUOZHPIBVBK-NYNQDTEKSA-N
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Description

N’-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide typically involves the condensation of 3-(2-furyl)-2-propenal with 2-thiophenecarbohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of furan and thiophene oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N’-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-(2-Furyl)-2-propenylidene)-2-thiophenecarbohydrazide is unique due to its combined furan and thiophene structures, which confer distinct chemical properties and potential biological activities. This dual heterocyclic nature makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C12H10N2O2S/c15-12(11-6-3-9-17-11)14-13-7-1-4-10-5-2-8-16-10/h1-9H,(H,14,15)/b4-1+,13-7+

InChI Key

YABRUOZHPIBVBK-NYNQDTEKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC=CS2

Origin of Product

United States

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